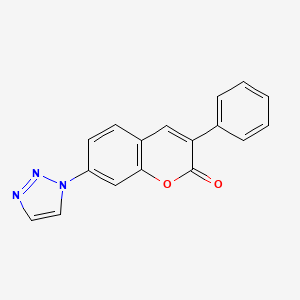

3-Phenyl-7-(1h-1,2,3-triazol-1-yl)-2h-chromen-2-one

Beschreibung

Eigenschaften

IUPAC Name |

3-phenyl-7-(triazol-1-yl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O2/c21-17-15(12-4-2-1-3-5-12)10-13-6-7-14(11-16(13)22-17)20-9-8-18-19-20/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCOUECSPZFQZDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)N4C=CN=N4)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Pechmann Condensation for Coumarin Formation

The coumarin scaffold is typically synthesized via the Pechmann condensation, a classic method involving resorcinol derivatives and β-keto esters under acidic conditions. For 3-phenyl-substituted coumarins, β-keto esters such as ethyl benzoylacetate react with resorcinol in the presence of perchloric acid (HClO₄) at room temperature. This yields 7-hydroxy-4-phenyl-2H-chromen-2-one (Compound 1a) with a 96% yield and a melting point of 253–255°C. Key spectroscopic data include:

Functionalization at Position 7

To introduce reactive handles at position 7 for triazole conjugation, the hydroxyl group of 7-hydroxycoumarin is replaced with an azide or alkyne. For azide installation:

-

Bromination : Treat 7-hydroxycoumarin with bromine (Br₂) in chloroform at 0–5°C, yielding 7-bromo derivatives.

-

Azidation : React the brominated intermediate with sodium azide (NaN₃) in dimethylformamide (DMF) at 0°C, producing 7-azido coumarins.

Click Chemistry for Triazole Formation

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole ring is introduced via CuAAC, a cornerstone of click chemistry. The reaction between 7-azido-3-phenyl-2H-chromen-2-one and phenylacetylene proceeds under the following conditions:

Optimization Insights

-

Base Screening : Pyrrolidine (2 equiv.) in 1,4-dioxane enhances reaction efficiency, achieving 97% yield.

-

Temperature : Room temperature minimizes side reactions compared to heated conditions.

Alternative Synthetic Approaches

Cyclization of Hydrazonamide Derivatives

Heating N-benzoyl-7-hydroxy-6-hexyl-2-oxo-2H-chromene-3-carbohydrazonamide in DMF induces cyclization, forming the triazole ring directly on the coumarin scaffold. This method avoids metal catalysts but requires stringent temperature control.

Metal-Free Triazole Synthesis

Recent advances employ β-carbonyl phosphonates and azides under basic conditions (e.g., Cs₂CO₃ in DMF) to form triazoles without copper. While applicable to coumarin derivatives, yields remain moderate (73%) compared to CuAAC.

Characterization and Analytical Data

Spectroscopic Validation

Analyse Chemischer Reaktionen

Types of Reactions

3-Phenyl-7-(1h-1,2,3-triazol-1-yl)-2h-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or triazole rings.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit notable antimicrobial properties. The incorporation of the triazole moiety into the chromenone structure enhances its activity against various bacterial strains. For instance, studies have shown that compounds similar to 3-phenyl-7-(1H-1,2,3-triazol-1-yl)-2H-chromen-2-one possess significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Antitubercular Activity

A series of studies have evaluated the antitubercular properties of triazole derivatives. For example, compounds synthesized through click chemistry involving triazoles were found to have promising activity against multidrug-resistant strains of Mycobacterium tuberculosis. The structural features of 3-phenyl-7-(1H-1,2,3-triazol-1-yl)-2H-chromen-2-one suggest it may exhibit similar antitubercular properties due to the presence of the triazole ring .

Anti-inflammatory Effects

Triazole derivatives have been investigated for their ability to modulate inflammatory pathways. The potential of 3-phenyl-7-(1H-1,2,3-triazol-1-yl)-2H-chromen-2-one as an anti-inflammatory agent is supported by its interaction with receptors involved in inflammation regulation. For instance, certain triazole compounds have been shown to inhibit the P2Y14 receptor, which is linked to inflammatory responses .

Anticancer Properties

The anticancer potential of triazole derivatives has been a focal point in recent pharmacological research. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Therefore, 3-phenyl-7-(1H-1,2,3-triazol-1-yl)-2H-chromen-2-one may represent a promising scaffold for developing new anticancer agents .

Enzyme Inhibition

Triazole-containing compounds have been studied for their inhibitory effects on enzymes such as α-glycosidases and other targets relevant in metabolic diseases like diabetes. The design of 3-phenyl derivatives aims to enhance selectivity and potency against these enzymes, making them valuable in managing glycemic control .

Synthesis of Novel Materials

The unique chemical structure of 3-phenyl-7-(1H-1,2,3-triazol-1-yl)-2H-chromen-2-one allows for its use in synthesizing novel materials with specific properties. Its incorporation into polymer matrices or nanomaterials can improve mechanical strength and thermal stability while imparting bioactivity .

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial activity | Demonstrated significant antibacterial effects against Gram-positive bacteria |

| Study 2 | Investigate antitubercular properties | Compound showed promising activity against multidrug-resistant M. tuberculosis |

| Study 3 | Assess enzyme inhibition | Identified as effective inhibitors of α-glycosidases with potential for diabetes management |

Wirkmechanismus

The mechanism of action of 3-Phenyl-7-(1h-1,2,3-triazol-1-yl)-2h-chromen-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The triazole ring and chromenone core play crucial roles in binding to these targets and modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Modifications

The following table summarizes key structural differences and similarities between 3-phenyl-7-(1H-1,2,3-triazol-1-yl)-2H-chromen-2-one and related coumarin-triazole hybrids:

Stability and Reactivity

- Degradation in Simulated Gastric Fluid : While some 1,2,3-triazole derivatives (e.g., compound 1a/1b in ) degrade under acidic conditions, glycosylated triazole-coumarins (e.g., 24) show improved stability due to sugar shielding .

- Thermal Stability: Triazole rings generally enhance thermal stability; melting points for glycoside-triazole hybrids range from 114–128°C, higher than non-glycosylated analogs .

Biologische Aktivität

3-Phenyl-7-(1H-1,2,3-triazol-1-yl)-2H-chromen-2-one is a synthetic compound that incorporates both coumarin and triazole moieties. The combination of these two structural elements is of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of 3-Phenyl-7-(1H-1,2,3-triazol-1-yl)-2H-chromen-2-one typically involves a "click" chemistry approach, which is efficient for creating triazole derivatives. This method often employs azides and alkynes in the presence of a copper catalyst to form the triazole linkage. Various derivatives have been synthesized to explore their biological activities further.

Anticancer Activity

Numerous studies have evaluated the cytotoxic effects of 3-Phenyl-7-(1H-1,2,3-triazol-1-yl)-2H-chromen-2-one against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in vitro.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3-Phenyl-7-(1H-1,2,3-triazol-1-yl)-2H-chromen-2-one | AGS | 15.4 ± 0.5 | |

| MGC-803 | 22.8 ± 0.9 | ||

| HCT116 | 18.0 ± 0.6 | ||

| A549 | 19.5 ± 0.4 | ||

| HepG2 | 16.9 ± 0.8 | ||

| HeLa | 14.7 ± 0.3 |

These results indicate that the compound exhibits selective cytotoxicity against several cancer cell lines, with the AGS line showing the highest sensitivity.

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. Flow cytometry analyses have demonstrated that treatment with the compound leads to an increase in apoptotic cells and significant cell cycle arrest at the S phase.

Case Study: Apoptotic Mechanism

In a study involving MCF-7 breast cancer cells, treatment with 3-Phenyl-7-(1H-1,2,3-triazol-1-yl)-2H-chromen-2-one resulted in:

- Increased levels of cytochrome c release.

- Upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2).

These findings suggest that the compound triggers intrinsic apoptotic pathways leading to cancer cell death.

Anti-inflammatory and Antimicrobial Properties

In addition to its anticancer activity, this compound has also been investigated for its anti-inflammatory and antimicrobial properties. Triazoles are known for their ability to inhibit various inflammatory mediators.

Table 2: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 production | |

| Antimicrobial | Effective against Staphylococcus aureus |

Structure–Activity Relationship (SAR)

The biological activity of triazole-coumarin hybrids can be influenced by structural modifications. Studies have indicated that variations in substituents on the phenyl ring or changes in the triazole structure can significantly affect potency and selectivity against different biological targets.

Key Findings:

- Substituted triazoles often enhance cytotoxicity compared to unsubstituted analogs.

- The presence of electron-withdrawing groups on the phenyl ring tends to increase activity against cancer cell lines.

Q & A

Q. Example Reaction Conditions

| Component | Details | Reference |

|---|---|---|

| Catalyst | CuSO₄·5H₂O + sodium ascorbate | |

| Solvent | tert-Butanol/H₂O (1:1) | |

| Reaction Time | 24–48 hours | |

| Yield | 41–70% |

How can X-ray crystallography resolve the crystal structure of this compound, particularly with twinning or disorder?

Q. Advanced Structural Characterization

Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).

Structure Solution : Employ direct methods (SHELXT) for phase determination .

Refinement : Refine using SHELXL with anisotropic displacement parameters for non-H atoms. Address twinning via TWIN/BASF commands in SHELXL .

Validation : Check for data-to-parameter ratios >10:1 and R1 < 0.05 for high-resolution data. Use PLATON to validate hydrogen bonding and π-π interactions .

Q. Example Refinement Metrics

| Parameter | Value | Reference |

|---|---|---|

| R factor (R1) | 0.069 | |

| wR factor (wR2) | 0.176 | |

| Data-to-Parameter Ratio | 13.6:1 |

What spectroscopic techniques confirm the triazole moiety and coumarin core in this compound?

Q. Basic Characterization

- NMR Spectroscopy :

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks with exact mass matching the molecular formula (C₁₇H₁₁N₃O₂: 297.29 g/mol) .

How can discrepancies in biological activity data for similar coumarin-triazole derivatives be analyzed?

Q. Advanced Data Contradiction Analysis

Structural Variations : Compare substituent effects (e.g., triazole position, phenyl vs. methoxy groups) using SAR studies. For example, 7-triazole derivatives show higher antimicrobial activity than 4-substituted analogs due to enhanced π-stacking .

Assay Conditions : Control variables like cell lines (e.g., MCF-7 vs. HeLa), solvent (DMSO concentration), and incubation time. IC₅₀ values may vary by >50% across studies due to assay sensitivity .

Statistical Validation : Use ANOVA or t-tests to confirm significance (p < 0.05) in activity differences. Reproduce experiments in triplicate .

What computational strategies predict the interaction of this compound with biological targets like aromatase?

Q. Advanced Molecular Modeling

Docking Workflow :

- Protein Preparation : Retrieve aromatase structure (PDB: 3EQM) and remove water/ligands. Optimize hydrogen bonding with H++ server.

- Ligand Preparation : Generate 3D conformers of the compound using Open Babel. Assign charges via AM1-BCC method.

- Docking : Use AutoDock Vina with a grid box centered on the heme cofactor (20 ų). Validate with redocking (RMSD < 2.0 Å) .

Binding Analysis : Key interactions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.